molecular formula C8H3Br2F3N2 B15332353 3,4-Dibromo-7-(trifluoromethyl)-1H-indazole

3,4-Dibromo-7-(trifluoromethyl)-1H-indazole

Cat. No.: B15332353
M. Wt: 343.93 g/mol
InChI Key: NHLFNBCOAVOBOW-UHFFFAOYSA-N
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Description

3,4-Dibromo-7-(trifluoromethyl)-1H-indazole is a chemical compound characterized by the presence of bromine and trifluoromethyl groups attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-7-(trifluoromethyl)-1H-indazole typically involves the bromination of a suitable indazole precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-7-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Dibromo-7-(trifluoromethyl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-7-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-7-(trifluoromethyl)quinoline
  • 3,4-Dibromo-7-(trifluoromethyl)benzene
  • 3,4-Dibromo-7-(trifluoromethyl)pyridine

Uniqueness

3,4-Dibromo-7-(trifluoromethyl)-1H-indazole is unique due to the presence of both bromine and trifluoromethyl groups on the indazole ring, which can significantly influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H3Br2F3N2

Molecular Weight

343.93 g/mol

IUPAC Name

3,4-dibromo-7-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C8H3Br2F3N2/c9-4-2-1-3(8(11,12)13)6-5(4)7(10)15-14-6/h1-2H,(H,14,15)

InChI Key

NHLFNBCOAVOBOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)Br)Br)C(F)(F)F

Origin of Product

United States

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